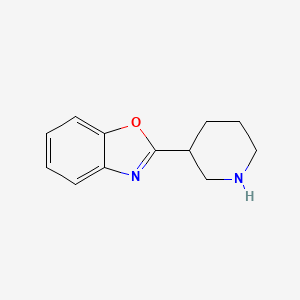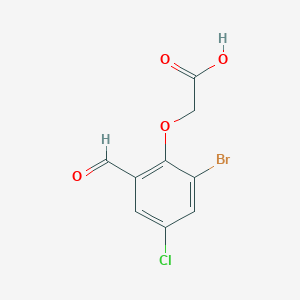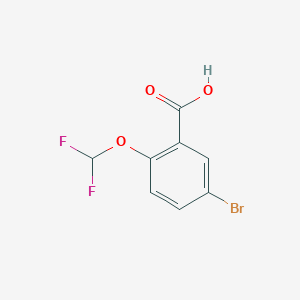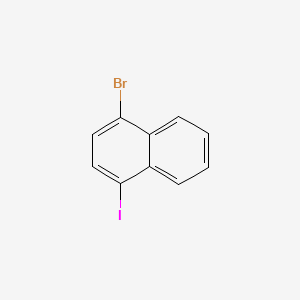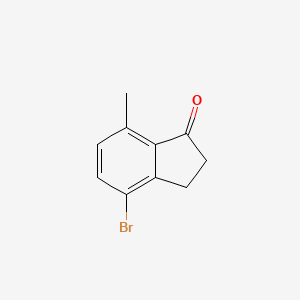
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" is a brominated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of a bromine atom and a methyl group attached to a dihydro-indenone structure. Although none of the provided papers directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is often achieved through direct bromination or via precursor molecules that are subsequently modified. For instance, paper describes the synthesis of brominated bi-1H-indene diones from a precursor dione through substitution of hydrogen atoms with bromine. Similarly, paper discusses the synthesis of brominated indazole diones via a 1,3-dipolar cycloaddition followed by a bromination step. These methods suggest that the synthesis of "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" could potentially be carried out through analogous strategies, involving the appropriate precursors and bromination reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be significantly influenced by the presence of bromine atoms. For example, the crystal structure analysis in paper reveals that bromine atoms can induce non-classical hydrogen bonds and π-π interactions, which could also be relevant for the molecular structure of "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one". The steric and electronic effects of the bromine atom may lead to distinct conformations and crystal packing, as seen in the compounds studied in papers and .
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group. The papers do not provide specific reactions for "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one", but based on the reactivity of similar compounds in papers and , it can be inferred that this compound may also undergo reactions that introduce new functional groups or form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely depending on their specific structure. The papers suggest that bromination can affect properties such as photochromism and photomagnetism , as well as the solid-state structure and intermolecular interactions . The compound "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" is likely to have a high molecular weight and density due to the presence of a heavy bromine atom, and its solubility and melting point could be influenced by the specific arrangement of the substituents on the heterocyclic core.
科学的研究の応用
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods of Application: The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders .
2. Synthesis of Coumarin Heterocycles
- Application Summary: Coumarins are valuable types of oxygen-containing heterocycles widely found in nature. They have been routinely employed as herbal medicines since early ages .
- Methods of Application: The synthesis of coumarin systems has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results or Outcomes: Coumarins have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4-bromo-7-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKRLSMUSWQION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408331 |
Source


|
| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
90772-52-4 |
Source


|
| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

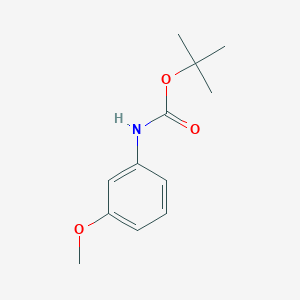
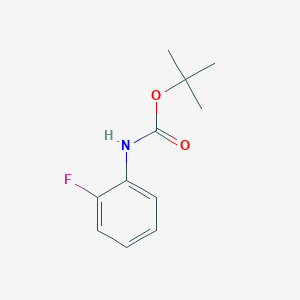
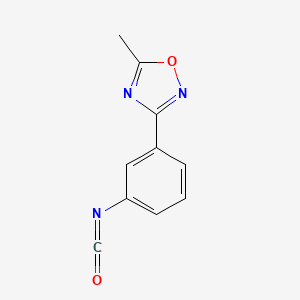
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)


